molecular formula C9H9F2N3O2 B7590794 [(E)-[2-(difluoromethoxy)phenyl]methylideneamino]urea

[(E)-[2-(difluoromethoxy)phenyl]methylideneamino]urea

Cat. No.: B7590794
M. Wt: 229.18 g/mol
InChI Key: GHXPTGYHYXXPHO-WLRTZDKTSA-N
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Description

[(E)-[2-(difluoromethoxy)phenyl]methylideneamino]urea is a synthetic organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further linked to a urea moiety through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-[2-(difluoromethoxy)phenyl]methylideneamino]urea typically involves the reaction of 2-(difluoromethoxy)benzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then reacted with an isocyanate to yield the final urea derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out at room temperature or under mild heating.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

[(E)-[2-(difluoromethoxy)phenyl]methylideneamino]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, often facilitated by bases or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). Reaction conditions vary but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxybenzoic acid derivatives, while reduction could produce the corresponding amine or alcohol derivatives.

Scientific Research Applications

[(E)-[2-(difluoromethoxy)phenyl]methylideneamino]urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorinated groups.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of [(E)-[2-(difluoromethoxy)phenyl]methylideneamino]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the urea moiety can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in the study of molecular pathways and the development of targeted therapies.

Comparison with Similar Compounds

Similar Compounds

    [(E)-[2-(trifluoromethoxy)phenyl]methylideneamino]urea: Similar structure but with a trifluoromethoxy group, which can alter its chemical and biological properties.

    [(E)-[2-(methoxy)phenyl]methylideneamino]urea: Contains a methoxy group instead of a difluoromethoxy group, leading to different reactivity and applications.

Uniqueness

[(E)-[2-(difluoromethoxy)phenyl]methylideneamino]urea is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where fluorinated compounds are desired, such as in medicinal chemistry for the development of drugs with improved pharmacokinetic properties.

Properties

IUPAC Name

[(E)-[2-(difluoromethoxy)phenyl]methylideneamino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N3O2/c10-8(11)16-7-4-2-1-3-6(7)5-13-14-9(12)15/h1-5,8H,(H3,12,14,15)/b13-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXPTGYHYXXPHO-WLRTZDKTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)N)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)N)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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